molecular formula C25H29N5O3 B12275448 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12275448
M. Wt: 447.5 g/mol
InChI Key: GLTYPKIKXAQEOJ-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a pyrazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole and pyrimidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include methylating agents, oxidizing agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and quality control measures to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern and the presence of both pyrazole and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone

InChI

InChI=1S/C25H29N5O3/c1-29-18-20(17-28-29)19-15-26-24(27-16-19)33-22-7-11-30(12-8-22)23(31)25(9-13-32-14-10-25)21-5-3-2-4-6-21/h2-6,15-18,22H,7-14H2,1H3

InChI Key

GLTYPKIKXAQEOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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